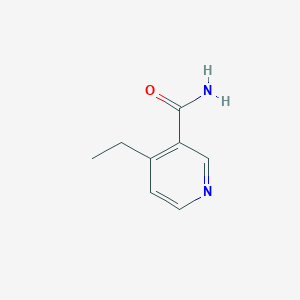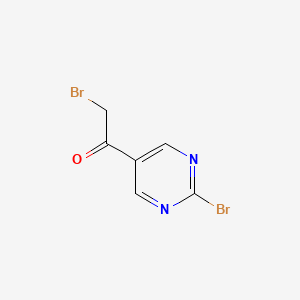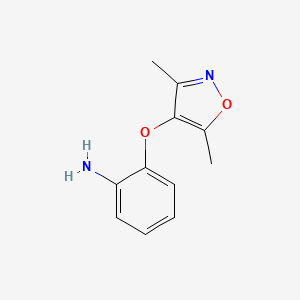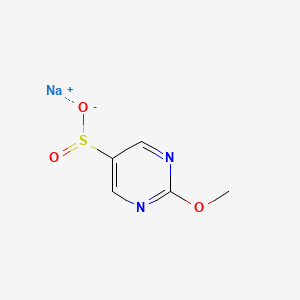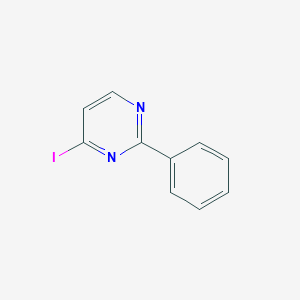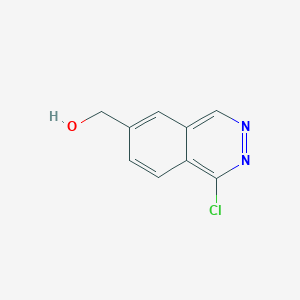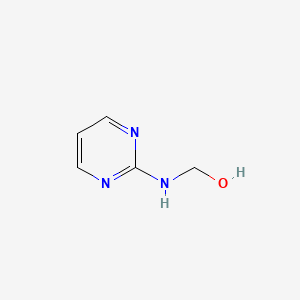
(Pyrimidin-2-ylamino)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyrimidin-2-ylamino)methanol: is an organic compound that features a pyrimidine ring attached to an amino group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Amination: One common method involves the direct amination of pyrimidine derivatives with methanol under controlled conditions. This reaction typically requires a catalyst such as palladium or copper to facilitate the formation of the C-N bond.
Reductive Amination: Another method involves the reductive amination of pyrimidine-2-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium borohydride or hydrogen gas.
Industrial Production Methods: Industrial production of (Pyrimidin-2-ylamino)methanol often involves large-scale reductive amination processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Pyrimidin-2-ylamino)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Pyrimidine-2-carboxylic acid, pyrimidine-2-carbaldehyde.
Reduction: Pyrimidin-2-ylmethanol, pyrimidin-2-ylamine.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (Pyrimidin-2-ylamino)methanol is used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Agents: Derivatives of this compound have shown promise as anticancer agents by inhibiting specific protein kinases involved in cell proliferation.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (Pyrimidin-2-ylamino)methanol exerts its effects often involves the inhibition of specific enzymes or proteins. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various cellular processes, leading to therapeutic effects in diseases like cancer .
Vergleich Mit ähnlichen Verbindungen
(Pyrimidin-2-yl)amine: Similar structure but lacks the methanol moiety.
(Pyrimidin-2-yl)methanol: Similar structure but lacks the amino group.
(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds have been studied for their quorum sensing inhibitory effects.
Uniqueness:
Dual Functional Groups: The presence of both an amino group and a methanol moiety in (Pyrimidin-2-ylamino)methanol provides unique reactivity and binding properties compared to its analogs.
Versatility: Its ability to participate in various chemical reactions and form complexes with metals makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C5H7N3O |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
(pyrimidin-2-ylamino)methanol |
InChI |
InChI=1S/C5H7N3O/c9-4-8-5-6-2-1-3-7-5/h1-3,9H,4H2,(H,6,7,8) |
InChI-Schlüssel |
BXAJLEOBEHYFTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




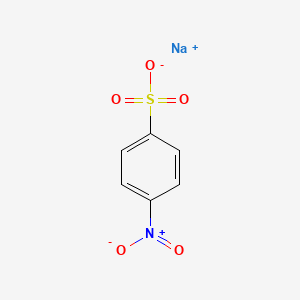
![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
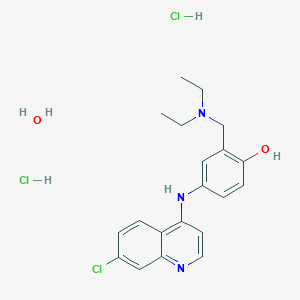
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
